![molecular formula C11H22O B15183836 4-Methyl-3-decen-5-ol, (3E)-(S)- CAS No. 861906-93-6](/img/structure/B15183836.png)
4-Methyl-3-decen-5-ol, (3E)-(S)-
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Overview
Description
4-Methyl-3-decen-5-ol, (3E)-(S)- is an organic compound known for its distinctive chemical properties and applications. This compound falls under the category of alcohols due to the presence of a hydroxyl group (-OH) attached to a decene chain. Its chemical structure features a long carbon chain with double bonds and a hydroxyl group, making it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-decen-5-ol, (3E)-(S)- typically involves multi-step organic synthesis. One common method includes:
Grignard Reaction: Starting with an alkyl halide and reacting it with magnesium to form the corresponding Grignard reagent. This reagent is then reacted with a suitable aldehyde or ketone to introduce the alcohol functionality.
Reaction Conditions: This process often requires anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
For industrial production, the methods are scaled up to ensure efficiency and yield. This often involves:
Catalytic Hydrogenation: Utilizing specific catalysts (like palladium on carbon) to facilitate the addition of hydrogen to the compound's precursor.
Continuous Flow Reactors: Industrial methods may employ continuous flow reactors to maintain reaction conditions optimally and produce large quantities consistently.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-decen-5-ol, (3E)-(S)- can undergo various types of chemical reactions:
Oxidation: This reaction converts the alcohol group into corresponding carbonyl compounds (aldehydes or ketones) using oxidizing agents like chromic acid.
Reduction: The compound can be reduced to yield saturated alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or pyridinium chlorochromate (PCC) in suitable solvents.
Reduction: Reducing agents like sodium borohydride (NaBH4) in protic solvents.
Substitution: Nucleophiles such as halides, under basic or acidic conditions, depending on the desired product.
Major Products Formed
From Oxidation: Aldehydes or ketones.
From Reduction: Saturated alcohols.
From Substitution: Various substituted alcohol derivatives, depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-decen-5-ol, (3E)-(S)- finds applications across multiple fields due to its chemical versatility:
Chemistry: Used as an intermediate in organic synthesis for developing complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions within living organisms.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals, fragrances, and flavor compounds.
Mechanism of Action
The mechanism by which 4-Methyl-3-decen-5-ol, (3E)-(S)- exerts its effects involves:
Molecular Targets: It can interact with specific enzymes and receptors, altering biochemical pathways.
Pathways Involved: This compound may modulate signaling pathways involved in cellular processes, affecting reactions and interactions within biological systems.
Comparison with Similar Compounds
When comparing 4-Methyl-3-decen-5-ol, (3E)-(S)- with similar compounds:
4-Methyl-3-nonen-5-ol: Features one less carbon, impacting its reactivity and applications.
4-Ethyl-3-decen-5-ol: Substitution with an ethyl group alters its physical and chemical properties, leading to different applications.
Uniqueness: 4-Methyl-3-decen-5-ol, (3E)-(S)- stands out due to its specific chain length, functional groups, and resulting chemical behavior.
That's your requested article—4-Methyl-3-decen-5-ol, (3E)-(S)- seems like a fascinating compound with a lot of potential!
Properties
CAS No. |
861906-93-6 |
---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(E,5S)-4-methyldec-3-en-5-ol |
InChI |
InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+/t11-/m0/s1 |
InChI Key |
WSTQLNQRVZNEDV-UQSGXBNBSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C(=C/CC)/C)O |
Canonical SMILES |
CCCCCC(C(=CCC)C)O |
Origin of Product |
United States |
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